N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]thiolane-2-carboxamide
Description
N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]thiolane-2-carboxamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a thiolane ring
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]thiolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-11(9-4-2-6-19-9)13-7-10-14-12(18-15-10)8-3-1-5-17-8/h1,3,5,9H,2,4,6-7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTCFHLQWMCEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)NCC2=NOC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]thiolane-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization.
Formation of the Thiolane Ring: The thiolane ring is introduced through a nucleophilic substitution reaction involving a suitable thiolane precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]thiolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The thiolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]thiolane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]thiolane-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in microbial cell wall synthesis and DNA replication.
Pathways Involved: Inhibition of key enzymes, leading to disruption of cellular processes and eventual cell death.
Comparison with Similar Compounds
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